(4-Fluoro-2-methylphenyl)methanesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “(4-Fluoro-2-methylphenyl)methanesulfonamide” is C8H10FNO2S . The InChI code is 1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) . The molecular weight is 203.24 g/mol.Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 364.0±44.0 °C . The predicted density is 1.346±0.06 g/cm3 . The predicted pKa is 10.28±0.60 .Scientific Research Applications
Molecular Conformation and NMR Chemical Shifts
Research has investigated the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds such as N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. This involves detailed quantum chemical studies, providing insights into their structural and electronic properties (Karabacak, Cinar, & Kurt, 2010).
Inhibition of 5-Lipoxygenase
Compounds including (4-Fluoro-2-methylphenyl)methanesulfonamide derivatives have been studied for their potential as inhibitors of 5-lipoxygenase, an enzyme implicated in various inflammatory processes. These compounds have shown significant activity in cellular assays, highlighting their therapeutic potential (Beers et al., 1997).
Allylic Alkylation in Synthesis
In the field of organic synthesis, this compound-related compounds have been used in iridium-catalyzed allylic alkylation reactions. This methodology is valuable for synthesizing enantiopure compounds, including pharmaceuticals (Liu et al., 2009).
Development of Fluorinated Organic Compounds
The chemical properties of fluorinated compounds like this compound are exploited in developing novel fluorinated organic molecules. These compounds are essential in pharmaceuticals and agrochemicals (Prakash et al., 2010).
Crystallography and Structural Analysis
Studies involving the crystal structure of related compounds help understand their molecular interactions and stability. This information is crucial in designing drugs and materials with specific properties (Li, Shen, & Zhang, 2015).
Safety and Hazards
The safety symbol for “(4-Fluoro-2-methylphenyl)methanesulfonamide” is GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTXYAFVZNXQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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